2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a thiadiazole ring, and a triazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Coupling Reactions: The thiadiazole and triazole rings are then coupled to a benzamide core through nucleophilic substitution reactions, often involving chlorinated benzamides.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogens in the triazole ring.
Substitution: The chloro group on the benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Amino or thiol-substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Compounds with similar structures have been studied for their potential antimicrobial properties.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes.
Medicine
Drug Development: The compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of infections or cancer.
Industry
Agriculture: It may be used as a pesticide or herbicide.
Materials Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological pathways. If used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
- 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
Uniqueness
The uniqueness of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The propyl group, for example, may impart different lipophilicity and steric effects compared to methyl or ethyl groups.
Properties
IUPAC Name |
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c1-2-3-12-19-20-14(23-12)18-13(22)10-5-4-9(6-11(10)15)21-7-16-17-8-21/h4-8H,2-3H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKKLGSUKWMCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.